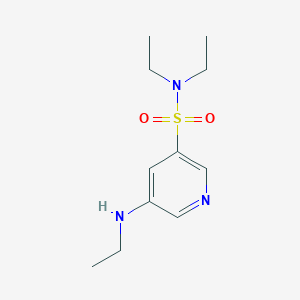
N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide groups. The process often includes:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonamide group.
Alkylation: Addition of ethyl groups to the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group.
Substitution: Replacement of functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfapyridine: Known for its anti-inflammatory properties.
Uniqueness
N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide stands out due to its specific structural modifications, which may enhance its efficacy and reduce side effects compared to other sulfonamides.
Properties
CAS No. |
62009-19-2 |
|---|---|
Molecular Formula |
C11H19N3O2S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N,N-diethyl-5-(ethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H19N3O2S/c1-4-13-10-7-11(9-12-8-10)17(15,16)14(5-2)6-3/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
URVTYDMISYITNH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CN=C1)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















